molecular formula C7H11FO2S B13180723 2-Fluoro-2-(thian-4-yl)acetic acid

2-Fluoro-2-(thian-4-yl)acetic acid

Cat. No.: B13180723
M. Wt: 178.23 g/mol
InChI Key: CZFLHSAGBDNAEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-2-(thian-4-yl)acetic acid is a fluorinated carboxylic acid derivative characterized by a thian-4-yl group (a sulfur-containing six-membered saturated ring) attached to the α-carbon of an acetic acid backbone, with a fluorine atom substituting the adjacent β-carbon. This structural motif combines the electronic effects of fluorine with the steric and electronic properties of the thiane ring, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C7H11FO2S

Molecular Weight

178.23 g/mol

IUPAC Name

2-fluoro-2-(thian-4-yl)acetic acid

InChI

InChI=1S/C7H11FO2S/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6H,1-4H2,(H,9,10)

InChI Key

CZFLHSAGBDNAEP-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1C(C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(thian-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of thian-4-yl acetic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 2-Fluoro-2-(thian-4-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(thian-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thian-4-yl acetic acid.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thian-4-yl acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-2-(thian-4-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(thian-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and ability to form strong bonds with biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

Fluorinated acetic acid derivatives are distinguished by their aryl or heterocyclic substituents. Key structural differences include:

  • Aryl substituents : Electron-withdrawing groups (EWGs, e.g., nitro, trifluoromethyl) or electron-donating groups (EDGs, e.g., methyl, methoxy) on the aromatic ring.
  • Heterocyclic cores : Thian-4-yl (saturated six-membered sulfur ring) vs. thiazol-4-yl (five-membered sulfur-nitrogen ring) .

Spectroscopic Properties

  • 19F NMR Shifts :
    • 2-Fluoro-2-(4-iodophenyl)acetic acid (23): δ = -189.74 ppm (d, $^2J{HF}$ = 46.4 Hz) .
    • 2-Fluoro-2-(2,4-dinitrophenyl)acetic acid (4d): δ = -187.2 ppm (d, $^2J{HF}$ = 45.1 Hz) .
    • Thiazole derivatives (e.g., 2-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetic acid) showed upfield shifts due to sulfur’s electron-donating effects .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type 19F NMR (ppm) Yield (%) Stability Notes
2-Fluoro-2-(4-nitrophenyl)acetic acid C8H6FNO4 199.14 Nitro (EWG) -188.5 87 Decomposes on isolation
2-Fluoro-2-(thian-4-yl)acetic acid* C7H11FO2S 178.22 Thiane (S-heterocycle) N/A N/A Predicted stable
2-[2-(2-fluorophenyl)-thiazol-4-yl]acetic acid C11H8FNO2S 237.25 Thiazole (S/N-heterocycle) -195.2 72 Stable in solution
2-Fluoro-2-(4-trifluoromethylphenyl)acetic acid C9H6F4O2 222.14 Trifluoromethyl (EWG) -190.1 98 Requires acidic conditions

*Predicted data based on analogs .

Key Research Findings

Electronic Effects : EWGs enhance the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to EDGs (pKa ~3.5–4.0) due to inductive effects .

Synthetic Optimization: Acetonitrile and methanol are preferred solvents for fluorination reactions, while DCM is unsuitable due to poor Selectfluor solubility .

Stability Trends : Nitro-substituted derivatives are prone to decomposition under basic conditions, whereas sulfur-containing heterocycles (thian/thiazole) improve thermal stability .

Biological Activity

2-Fluoro-2-(thian-4-yl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C6H7FOS
  • Molecular Weight : 162.18 g/mol
  • IUPAC Name : 2-fluoro-2-(thian-4-yl)acetic acid
  • CAS Number : 1-(Methylsulfanyl)but-3-YN-2-amine

The biological activity of 2-Fluoro-2-(thian-4-yl)acetic acid is primarily attributed to its interactions with specific molecular targets within cells. The compound is believed to modulate the activity of enzymes and receptors involved in various metabolic pathways. For instance, it may inhibit enzymes critical for cellular proliferation and survival, which is particularly relevant in cancer research.

Antimicrobial Activity

Research indicates that 2-Fluoro-2-(thian-4-yl)acetic acid exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Properties

The compound has shown promise in preclinical studies as an anticancer agent. It appears to inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This activity has been linked to its ability to interfere with signaling pathways essential for tumor growth.

Anti-inflammatory Effects

Preliminary studies suggest that 2-Fluoro-2-(thian-4-yl)acetic acid may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The mechanism involves modulation of cytokine production and inhibition of inflammatory pathways.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 2-Fluoro-2-(thian-4-yl)acetic acid against Fusarium oxysporum, a pathogenic fungus affecting crops. The compound demonstrated significant inhibition with an IC50 value of 0.42 mM, indicating its potential as an antifungal agent .

Anticancer Activity Assessment

In another study focusing on cancer cell lines, 2-Fluoro-2-(thian-4-yl)acetic acid was tested for its cytotoxic effects. Results showed that the compound significantly reduced cell viability in breast cancer cells, leading to a dose-dependent increase in apoptosis markers .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 Value (mM)Mechanism of Action
AntimicrobialFusarium oxysporum0.42Inhibition of fungal growth
AnticancerBreast cancer cellsVariesInduction of apoptosis
Anti-inflammatoryMacrophage cell linesNot specifiedModulation of cytokine production

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.